molecular formula C27H21NO4 B11504139 3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one

3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1-[(2E)-3-phenylprop-2-en-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11504139
M. Wt: 423.5 g/mol
InChI Key: CLEOVMPJRBCEKB-DHZHZOJOSA-N
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Description

3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one is a complex organic compound that features a benzofuran moiety, a cinnamyl group, and an indolinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the cinnamyl group, and the construction of the indolinone core. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Cinnamyl bromide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The cinnamyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Benzofuran-2-yl)-2-oxoethyl)-1-cinnamyl-3-hydroxyindolin-2-one is unique due to its combination of a benzofuran moiety, a cinnamyl group, and an indolinone core, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1-[(E)-3-phenylprop-2-enyl]indol-2-one

InChI

InChI=1S/C27H21NO4/c29-23(25-17-20-12-4-7-15-24(20)32-25)18-27(31)21-13-5-6-14-22(21)28(26(27)30)16-8-11-19-9-2-1-3-10-19/h1-15,17,31H,16,18H2/b11-8+

InChI Key

CLEOVMPJRBCEKB-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=CC=CC=C5O4)O

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC5=CC=CC=C5O4)O

Origin of Product

United States

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